molecular formula C12H9F3O3S B11091903 Methyl (2E)-3,3,3-trifluoro-2-(5-methyl-1,3-benzoxathiol-2-ylidene)propanoate

Methyl (2E)-3,3,3-trifluoro-2-(5-methyl-1,3-benzoxathiol-2-ylidene)propanoate

Cat. No.: B11091903
M. Wt: 290.26 g/mol
InChI Key: OVTHURJGJPIRKW-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate is a complex organic compound characterized by the presence of trifluoromethyl and benzoxathiol groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a trifluoromethyl ketone with a benzoxathiol derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the trifluoromethyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-[(2E)-5-methyl-2H-1,3-benzoxathiol-2-ylidene]propanoate is unique due to the presence of both trifluoromethyl and benzoxathiol groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C12H9F3O3S

Molecular Weight

290.26 g/mol

IUPAC Name

methyl (2E)-3,3,3-trifluoro-2-(5-methyl-1,3-benzoxathiol-2-ylidene)propanoate

InChI

InChI=1S/C12H9F3O3S/c1-6-3-4-7-8(5-6)19-11(18-7)9(10(16)17-2)12(13,14)15/h3-5H,1-2H3/b11-9+

InChI Key

OVTHURJGJPIRKW-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C(/C(=O)OC)\C(F)(F)F)/S2

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C(=O)OC)C(F)(F)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.